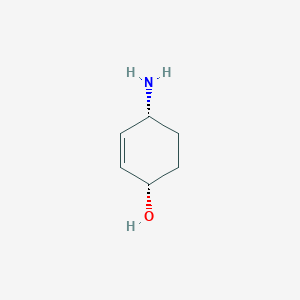

cis-4-Amino-2-cyclohexene-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cis-4-Amino-2-cyclohexene-1-ol is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

Cis-4-Amino-2-cyclohexene-1-ol is utilized as a building block in the synthesis of various pharmaceutical agents. Its derivatives have shown promise in treating conditions such as hypertension and cancer. For instance, research indicates that cyclohexene derivatives exhibit significant anticancer activity, which can be attributed to their ability to inhibit tubulin polymerization, a critical process in cancer cell proliferation .

Table 1: Pharmaceutical Applications of this compound Derivatives

| Compound Name | Target Disease | Activity Level | Reference |

|---|---|---|---|

| Cyclohexenone derivatives | Cancer | High | |

| 4-Aminocyclohexanol derivatives | Hypertension | Moderate | |

| Eicosanoid enzyme inhibitors | Inflammatory diseases | High |

Agricultural Chemicals

The compound is also explored for its potential use in agricultural applications, particularly as an intermediate in the synthesis of herbicides and fungicides. Its reactivity allows for modifications that enhance biological activity against pests and pathogens.

Case Study: Synthesis of Herbicides

Research has demonstrated that derivatives of this compound can be synthesized to create effective herbicides. These compounds have shown promising results in field trials, indicating their potential for commercial application .

Biochemical Research

In biochemical contexts, this compound is employed as a reagent in various enzymatic reactions. It acts as a substrate for specific enzymes, facilitating studies on metabolic pathways involving cyclohexenes.

Table 2: Enzymatic Reactions Involving this compound

Analyse Chemischer Reaktionen

Diels-Alder Cycloadditions

The cyclohexene moiety serves as a diene in [4+2]-cycloadditions with electron-deficient dienophiles (e.g., nitroolefins). The reaction proceeds via a stepwise mechanism involving:

-

Imine/enamine formation between the amino group and aldehydes.

-

Conjugate addition to the dienophile.

-

Nitro-Mannich cyclization.

| Dienophile | Product Stereochemistry | Diastereomeric Ratio (dr) | Conditions | Reference |

|---|---|---|---|---|

| β-Nitrostyrene | trans,trans | >10:1 | Thermodynamic control, acid-free | |

| Bulky nitroolefin | cis,trans | 5:1 | Steric hindrance |

Key Observations :

-

Thermodynamic control favors trans,trans products due to equatorial substituent orientations.

-

Bulky dienophiles (e.g., 2,6-dichlorophenyl derivatives) induce cis,trans stereoselectivity via steric effects .

Dihydroxylation with OsO₄

OsO₄ selectively adds two hydroxyl groups across the double bond in a syn-fashion, yielding vicinal diols.

| Reagent System | Product | Stereochemistry | Yield | Reference |

|---|---|---|---|---|

| OsO₄, NMO (N-methylmorpholine N-oxide) | cis-1,2-diol | Syn addition | 85–92% |

Mechanistic Insights :

-

Concerted cycloaddition forms an osmate ester intermediate.

Catalytic Hydrogenation

The cyclohexene double bond undergoes hydrogenation to yield saturated amino alcohols.

| Catalyst | Conditions | Product | Stereochemistry | Yield | Reference |

|---|---|---|---|---|---|

| PtO₂ | H₂ (1.5 atm), HCl | cis-4-Aminocyclohexanol | Retained cis | 60–85% |

Note : Steric hindrance from substituents (e.g., γ-methyl groups) slows reaction rates .

Oxidative Cleavage of Vicinal Diols

Dihydroxylation products (from OsO₄) undergo cleavage with NaIO₄ to form aldehydes/ketones.

| Reagent | Substrate | Product | Conditions | Reference |

|---|---|---|---|---|

| NaIO₄ | Vicinal diol | Dialdehyde | Room temperature |

Application : Sequential dihydroxylation and cleavage mimic ozonolysis for alkene degradation .

Amino Group Functionalization

The primary amine participates in acylation and reductive amination.

| Reaction Type | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Acylation | Acetic anhydride | N-Acetyl derivative | 75–90% | |

| Reductive amination | Aldehyde, NaBH₃CN | N-Alkylated amino alcohol | 60–94% |

Chiral Applications : Bulky aldehydes (e.g., 3-trifluoromethylbenzaldehyde) enhance enantioselectivity in alkylation reactions .

Epimerization and Acid-Mediated Rearrangements

Acidic conditions induce epimerization at C-1 via reversible elimination-addition.

| Conditions | Starting Material | Product | dr (cis,trans:trans,trans) | Reference |

|---|---|---|---|---|

| Wet CDCl₃, HCl | cis,trans-35 | ~1:1 mixture | 1:1 |

Mechanism : Protonation of the axial amine group triggers ring-opening and re-closure .

Oxidation to Ketones

MnO₂ oxidizes the hydroxyl group to a ketone, forming 4-amino-2-cyclohexenone.

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| MnO₂ | 4-Amino-2-cyclohexenone | 70–80% |

Eigenschaften

Molekularformel |

C6H11NO |

|---|---|

Molekulargewicht |

113.16 g/mol |

IUPAC-Name |

(1S,4R)-4-aminocyclohex-2-en-1-ol |

InChI |

InChI=1S/C6H11NO/c7-5-1-3-6(8)4-2-5/h1,3,5-6,8H,2,4,7H2/t5-,6+/m0/s1 |

InChI-Schlüssel |

FLVISPMJRQXJRG-NTSWFWBYSA-N |

Isomerische SMILES |

C1C[C@@H](C=C[C@@H]1N)O |

Kanonische SMILES |

C1CC(C=CC1N)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.